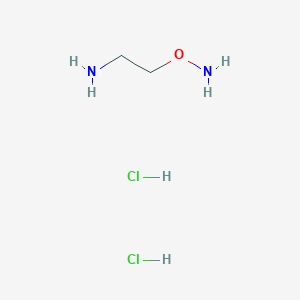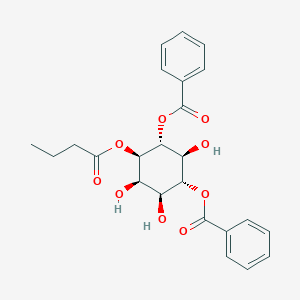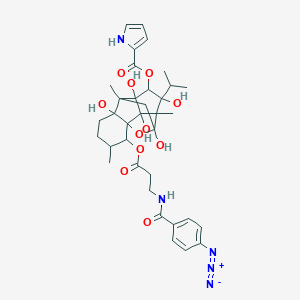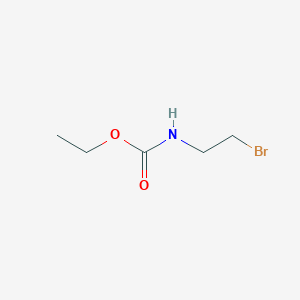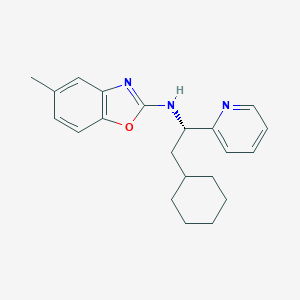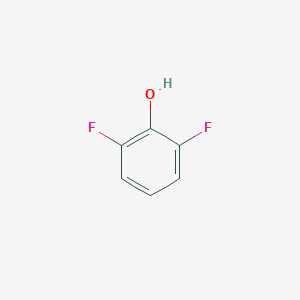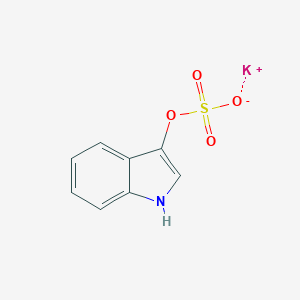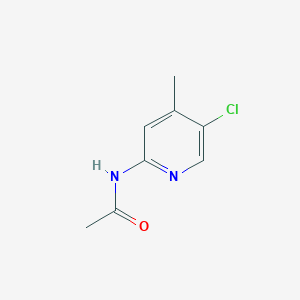![molecular formula C26H40Cl4N5O10PS B125494 (2S)-2-amino-5-[[(2R)-2-amino-3-[2-[bis[bis(2-chloroethyl)amino]phosphoryloxy]ethylsulfonyl]propanoyl]-[(R)-carboxy(phenyl)methyl]amino]-5-oxopentanoic acid CAS No. 158382-37-7](/img/structure/B125494.png)
(2S)-2-amino-5-[[(2R)-2-amino-3-[2-[bis[bis(2-chloroethyl)amino]phosphoryloxy]ethylsulfonyl]propanoyl]-[(R)-carboxy(phenyl)methyl]amino]-5-oxopentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Canfosfamide is a novel chemotherapeutic agent primarily investigated for its efficacy in treating chemotherapy-resistant ovarian cancer. It is a modified glutathione analogue and nitrogen mustard prodrug, which means it is designed to be activated by specific enzymes within the body to exert its therapeutic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Canfosfamide is synthesized through a series of chemical reactions involving the incorporation of glutathione analogs and nitrogen mustard groups. The synthesis typically involves the reaction of glutathione with a nitrogen mustard precursor under controlled conditions to form the prodrug.
Industrial Production Methods: The industrial production of canfosfamide involves the preparation of stable, lyophilized formulations. These formulations are prepared by dissolving canfosfamide hydrochloride in a sodium citrate buffer, followed by lyophilization to obtain a stable powder form .
Chemical Reactions Analysis
Types of Reactions: Canfosfamide undergoes several types of chemical reactions, including:
Oxidation: Canfosfamide can be oxidized to form various metabolites.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: Canfosfamide can undergo substitution reactions, particularly involving its nitrogen mustard group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions include various metabolites and derivatives of canfosfamide, which may have different pharmacological properties.
Scientific Research Applications
Chemistry: It serves as a model compound for studying the activation of prodrugs by glutathione S-transferase enzymes.
Biology: Canfosfamide is used to investigate the role of glutathione S-transferase in drug resistance mechanisms.
Medicine: The primary application of canfosfamide is in the treatment of chemotherapy-resistant ovarian cancer.
Mechanism of Action
Canfosfamide is activated by the enzyme glutathione S-transferase P1-1, which is overexpressed in many cancer cells. Upon activation, canfosfamide is split into two active fragments: a glutathione analog fragment and an active cytotoxic fragment. The cytotoxic fragment reacts with important cellular components, including RNA, DNA, and proteins, leading to cell death. The glutathione analog fragment may remain bound to glutathione S-transferase P1-1, limiting its ability to inactivate other cancer drugs .
Comparison with Similar Compounds
Cyclophosphamide: Another nitrogen mustard prodrug used in chemotherapy.
Ifosfamide: A structural analog of cyclophosphamide with similar applications.
Melphalan: A nitrogen mustard derivative used to treat multiple myeloma and ovarian cancer.
Uniqueness of Canfosfamide: Canfosfamide’s uniqueness lies in its selective activation by glutathione S-transferase P1-1, which is overexpressed in many cancer cells. This selective activation allows for targeted cytotoxicity, reducing the impact on healthy cells and potentially improving the therapeutic index .
Properties
Key on ui mechanism of action |
S-transferase P1-1 (GST P1-1) is an enzyme overexpressed in many human cancer cells. High levels of GST P1-1 are associated with a poor prognosis and resistance to certain chemotherapeutics. The activation of canfosfamide occurs when GST P1-1 splits canfosfamide into two active fragments: a glutathione analog fragment and an active cytotoxic fragment. The cytotoxic fragment reacts with important cell components, including RNA, DNA and proteins, leading to cell death. The glutathione analog fragment of canfosfamide may remain bound to GST P1-1, which may limit the ability of GST P1-1 to inactivate other cancer drugs. |
|---|---|
CAS No. |
158382-37-7 |
Molecular Formula |
C26H40Cl4N5O10PS |
Molecular Weight |
787.5 g/mol |
IUPAC Name |
(2S)-2-amino-5-[[(2R)-3-[2-[bis[bis(2-chloroethyl)amino]phosphoryloxy]ethylsulfonyl]-1-[[(R)-carboxy(phenyl)methyl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C26H40Cl4N5O10PS/c27-8-12-34(13-9-28)46(42,35(14-10-29)15-11-30)45-16-17-47(43,44)18-21(32-22(36)7-6-20(31)25(38)39)24(37)33-23(26(40)41)19-4-2-1-3-5-19/h1-5,20-21,23H,6-18,31H2,(H,32,36)(H,33,37)(H,38,39)(H,40,41)/t20-,21-,23+/m0/s1 |
InChI Key |
OJLHWPALWODJPQ-QNWVGRARSA-N |
SMILES |
C1=CC=C(C=C1)C(C(=O)O)N(C(=O)CCC(C(=O)O)N)C(=O)C(CS(=O)(=O)CCOP(=O)(N(CCCl)CCCl)N(CCCl)CCCl)N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](C(=O)O)NC(=O)[C@H](CS(=O)(=O)CCOP(=O)(N(CCCl)CCCl)N(CCCl)CCCl)NC(=O)CC[C@@H](C(=O)O)N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)NC(=O)C(CS(=O)(=O)CCOP(=O)(N(CCCl)CCCl)N(CCCl)CCCl)NC(=O)CCC(C(=O)O)N |
Key on ui other cas no. |
158382-37-7 |
sequence |
XXX |
Synonyms |
canfosfamide HCl gamma-glutamyl-alpha-amino-beta-(2-ethyl-N,N,N',N'-tetrakis(2-chloroethyl)phosphorodiamidate)sulfonylpropionyl-(R)-(-) phenylglycine N-(3-((2-((bis(bis(2-chloroethyl)amino)phosphinyl)oxy)ethyl)sulfonyl)-N-glutamyl-alanyl)-2-phenyl-glycine Telcyta TER 286 TER-286 TER286 TLK 286 TLK-286 TLK286 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]-N-(3-nitropyridin-2-yl)-1H-indol-5-amine](/img/structure/B125412.png)

